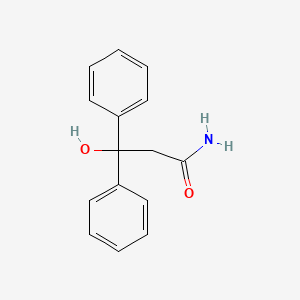
3-Hydroxy-3,3-diphenylpropanamide, 97%
描述
3-Hydroxy-3,3-diphenylpropanamide, commonly referred to as 3-HDP, is a synthetic compound with a wide range of applications in the scientific research field. It is a white, crystalline solid with a melting point of 128°C, and is soluble in water, methanol, and other polar solvents. 3-HDP is used as a reactant in various chemical synthesis processes, as a reagent in biochemical assays, and as a starting material for the synthesis of other compounds.
科学研究应用
3-HDP has a variety of applications in scientific research. It is used as a reactant in various chemical synthesis processes, such as the synthesis of aldehydes, amines, and other compounds. It is also used as a reagent in biochemical assays, such as enzyme assays and immunoassays. Additionally, it is used as a starting material for the synthesis of other compounds, such as pharmaceuticals and agrochemicals.
作用机制
3-HDP acts as an inhibitor of enzymes, specifically those involved in the metabolism of fatty acids and other compounds. It binds to the active site of the enzyme, blocking its activity and preventing the substrate from binding. In this way, it can be used to regulate metabolic pathways and control the production of various compounds.
Biochemical and Physiological Effects
3-HDP has been shown to have a variety of biochemical and physiological effects. It has been found to inhibit the enzymes involved in fatty acid metabolism, leading to decreased levels of fatty acids in the body. Additionally, it has been found to reduce inflammation and oxidative stress, as well as to inhibit the growth of certain types of cancer cells.
Advantages and Limitations for Laboratory Experiments
3-HDP has several advantages for laboratory experiments. It is relatively easy to synthesize and is relatively inexpensive. Additionally, it is stable and has a long shelf life, making it ideal for long-term storage. However, it can be toxic in high concentrations, so it should be handled with caution.
未来方向
There are a variety of potential future directions for 3-HDP. One potential direction is to further explore its effects on fatty acid metabolism and its potential use as an inhibitor of enzymes involved in this process. Additionally, further research could be done on its potential to reduce inflammation and oxidative stress, as well as its potential use in cancer therapy. Furthermore, its potential use in the synthesis of other compounds, such as pharmaceuticals and agrochemicals, could be explored. Finally, its potential use as a starting material for the synthesis of other compounds could be further investigated.
合成方法
3-HDP is synthesized from 3-hydroxy-3-phenylpropanal and aniline in a two-step reaction. In the first step, the aldehyde is reacted with aniline in the presence of a base catalyst, such as sodium hydroxide or potassium hydroxide, in an aqueous solution. This reaction produces a Schiff base, which is then reduced to 3-HDP in the second step using a reducing agent, such as sodium borohydride or lithium aluminum hydride.
属性
IUPAC Name |
3-hydroxy-3,3-diphenylpropanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15NO2/c16-14(17)11-15(18,12-7-3-1-4-8-12)13-9-5-2-6-10-13/h1-10,18H,11H2,(H2,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IOSAWBDBYBHAQZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(CC(=O)N)(C2=CC=CC=C2)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60200009 | |
| Record name | Hydracrylamide, 3,3-diphenyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60200009 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
241.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
52042-99-6 | |
| Record name | beta-Hydroxy-beta-phenylbenzenepropanamide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0052042996 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3,3-Diphenylhydracrylamide | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=79426 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Hydracrylamide, 3,3-diphenyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60200009 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | .BETA.-HYDROXY-.BETA.-PHENYLBENZENEPROPANAMIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0CT586M0PZ | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![tert-Butyl {1-[amino(imino)methyl]-3-pyrrolidinyl}carbamate hydrochloride hydrate; 95%](/img/structure/B6351812.png)

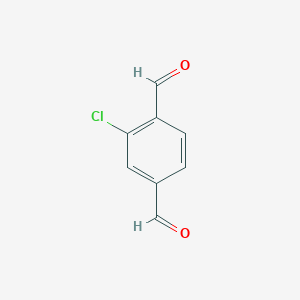
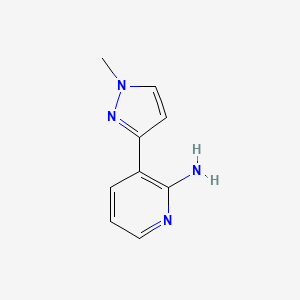

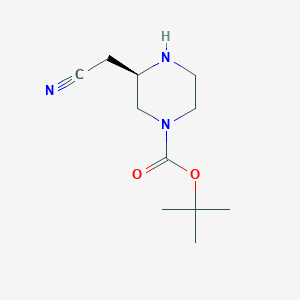
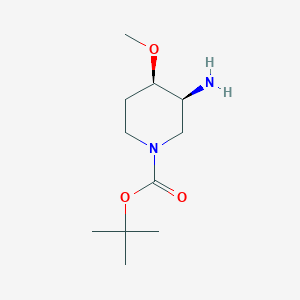
![[(3-Phenyl-5-isoxazolyl)methyl]amine oxalate hydrate](/img/structure/B6351851.png)
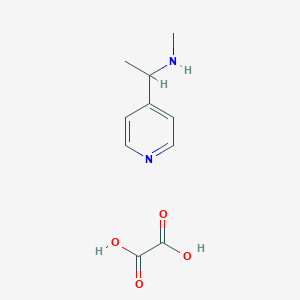
![[1-(3,5-Dimethyl-1H-pyrazol-4-yl)ethyl]amine oxalate dihydrate; 95%](/img/structure/B6351867.png)
amine hydrobromide; 95%](/img/structure/B6351889.png)

![3-(tert-Butyl)-2-(2-thienylcarbonyl)indeno[3,2-c]pyrazol-4-one](/img/structure/B6351892.png)